molecular formula C16H12FNO2 B5299873 N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide

N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5299873
M. Wt: 269.27 g/mol
InChI Key: TVUUDMGVTZTDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide, also known as GSK2606414, is a selective inhibitor of protein synthesis initiation factor 4A (eIF4A) and is currently being investigated for its potential use in cancer treatment.

Mechanism of Action

N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide binds to eIF4A and inhibits its ATPase and RNA helicase activities, which are required for the initiation of protein synthesis. This leads to a decrease in the translation of oncogenic mRNAs and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines and reduces the recruitment of immune cells to sites of inflammation. N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is its selectivity for eIF4A, which reduces the potential for off-target effects. However, its potency may vary depending on the cancer cell line being studied, and its efficacy may be influenced by the expression levels of eIF4A and other proteins involved in protein synthesis.
List of

Future Directions

1. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in combination with other anticancer agents to enhance its efficacy.
2. Explore the use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in the treatment of other diseases, such as neurodegenerative disorders.
3. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide as a tool for studying the role of eIF4A in cancer and other diseases.
4. Develop more potent and selective eIF4A inhibitors based on the structure of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide.
5. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in personalized medicine based on the expression levels of eIF4A and other proteins involved in protein synthesis in individual patients.
Conclusion:
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is a promising anticancer agent that selectively inhibits eIF4A, a protein involved in the initiation of protein synthesis. It has also been shown to have anti-inflammatory and neuroprotective properties. While further research is needed to fully understand its potential as a therapeutic agent, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide represents a promising avenue for the development of new cancer treatments.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-2-propyn-1-ol in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 4-(tert-butoxycarbonylamino)benzoic acid in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to yield the final product, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have potential as an anticancer agent due to its ability to inhibit eIF4A, a protein involved in the initiation of protein synthesis. eIF4A is overexpressed in many types of cancer and is essential for the survival and growth of cancer cells. Inhibition of eIF4A by N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide leads to decreased protein synthesis and cell death in cancer cells.

properties

IUPAC Name

N-(2-fluorophenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h1,3-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUUDMGVTZTDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-prop-2-ynoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.